N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-({1,4-dioxaspiro[45]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a 1,4-dioxaspiro[45]decane ring system, which is a bicyclic structure containing an oxygen atom, and an ethanediamide moiety linked to a 5-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 1,4-dioxaspiro[4.5]decane ring system through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal.
Next, the 5-methyl-1,2-oxazole ring can be synthesized via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization. The final step involves coupling the spirocyclic intermediate with the oxazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of new amide or ether linkages.
Scientific Research Applications
N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It can be used as a building block for designing new materials with specific properties.
Biology: The compound’s potential biological activity can be explored for developing new pharmaceuticals or agrochemicals. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets. It can be investigated for its efficacy in treating various diseases or conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding or π-π interactions with target molecules, enhancing binding affinity. The ethanediamide linkage provides flexibility, allowing the compound to adopt different conformations for optimal binding.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane derivatives: These compounds share the spirocyclic acetal structure and can exhibit similar chemical reactivity and stability.
5-Methyl-1,2-oxazole derivatives: These compounds contain the oxazole ring and can have comparable biological activity and binding properties.
Ethanediamide derivatives: These compounds feature the ethanediamide linkage and can have similar flexibility and conformational adaptability.
Uniqueness
N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to the combination of its spirocyclic, oxazole, and ethanediamide moieties. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, as well as potential biological activity. The compound’s ability to interact with multiple molecular targets makes it a versatile tool for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-10-7-12(18-23-10)17-14(20)13(19)16-8-11-9-21-15(22-11)5-3-2-4-6-15/h7,11H,2-6,8-9H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERWEUMTZJDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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